molecular formula C15H20N2O2 B4484603 N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide

Cat. No.: B4484603
M. Wt: 260.33 g/mol
InChI Key: JAAXZAFZNKQUTA-UHFFFAOYSA-N
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Description

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide is a compound that garners interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound possesses a cyclopropanecarboxamide moiety linked to a phenyl ring, which in turn is connected to a dimethylamino group via an oxopropyl chain. The presence of the cyclopropane ring makes it a rigid and constrained structure, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide generally involves the following steps:

  • Preparation of intermediates: : The first step typically involves the synthesis of intermediate compounds such as 3-(dimethylamino)-3-oxopropyl phenyl derivatives. This can be achieved through a series of reactions including acylation, reduction, and amination.

  • Amidation: : Finally, the intermediate compound is reacted with cyclopropanecarbonyl chloride or a similar reagent to form the target compound via an amidation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors for the synthesis of intermediates and the employment of automated systems for cyclopropanation and amidation processes.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under certain conditions to form oxidized derivatives.

  • Reduction: : It can undergo reduction reactions to yield reduced forms.

  • Substitution: : The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: : Include halogenating agents, nucleophiles, or electrophiles.

Major Products

  • Oxidation products: : Might include compounds with increased oxidation states on the functional groups.

  • Reduction products: : May be compounds with reduced functional groups, such as alcohols or amines.

  • Substitution products: : These could include a wide range of compounds depending on the substituents introduced.

Scientific Research Applications

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide has a broad range of scientific research applications:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis and the development of new materials.

  • Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: : Studied for its pharmacological properties and potential therapeutic applications, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide exerts its effects can involve:

  • Molecular Targets: : The compound may interact with specific enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: : It can influence various biochemical pathways, including signal transduction, metabolic, and regulatory pathways.

  • Mode of Interaction: : The interactions can be covalent or non-covalent, affecting the function or stability of target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide stands out due to:

  • Structural Uniqueness: : The presence of a cyclopropane ring imparts rigidity and distinct spatial configuration.

  • Chemical Properties: : Its unique combination of functional groups leads to specific reactivity patterns.

  • Applications: : The compound's applications in various fields highlight its versatility.

List of Similar Compounds

  • N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropaneamide

  • N-{3-[3-(dimethylamino)-2-oxopropyl]phenyl}cyclopropanecarboxamide

  • N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide

Properties

IUPAC Name

N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-17(2)14(18)9-6-11-4-3-5-13(10-11)16-15(19)12-7-8-12/h3-5,10,12H,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAXZAFZNKQUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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